molecular formula C6H9ClN4 B2714147 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine CAS No. 1690551-04-2

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine

Cat. No.: B2714147
CAS No.: 1690551-04-2
M. Wt: 172.62
InChI Key: NVCRCQKNXXJEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is a chemical compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atoms at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine typically involves the chlorination of N4,N4-dimethylpyrimidine-4,6-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5th position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of 5-amino-N4,N4-dimethylpyrimidine-4,6-diamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines depending on the nucleophile used.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 5-amino derivatives.

Scientific Research Applications

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chlorine atom and dimethyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N4-methylpyrimidine-4,5-diamine
  • 2-chloro-5-nitropyrimidine-4,6-diamine

Uniqueness

5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. The chlorine atom at the 5th position also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-chloro-4-N,4-N-dimethylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRCQKNXXJEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1690551-04-2
Record name 5-chloro-N4,N4-dimethylpyrimidine-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.